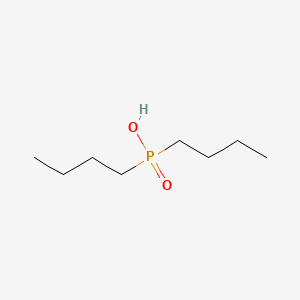

Dibutylphosphinic acid

Description

Properties

CAS No. |

866-32-0 |

|---|---|

Molecular Formula |

C8H19O2P |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

dibutylphosphinic acid |

InChI |

InChI=1S/C8H19O2P/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3,(H,9,10) |

InChI Key |

KSHDLNQYVGBYHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)O |

Origin of Product |

United States |

Preparation Methods

Radical-Mediated Alkylation

In this two-step process, hypophosphorous acid reacts with butyl halides (e.g., 1-bromobutane) under radical initiation. The reaction proceeds through a free-radical chain mechanism, where initiators such as azobisisobutyronitrile (AIBN) or peroxides generate alkyl radicals that abstract hydrogen from H₃PO₂. The resulting phosphorus-centered radical subsequently couples with a second alkyl halide to form dibutylphosphinic acid.

A critical parameter is the stoichiometric ratio of hypophosphorous acid to alkylating agent. For optimal yields, a molar excess of butyl halide (≥2:1) is required to ensure complete dialkylation. Temperature control (80–120°C) and inert atmospheric conditions (e.g., nitrogen purging) mitigate side reactions such as oxidation or oligomerization. Post-reaction purification often involves neutralization with aqueous bases, followed by extraction and recrystallization.

Catalytic Enhancements

Recent advancements employ acidic catalysts to accelerate alkylation. For instance, trifluoromethanesulfonic acid (TfOH), a superacid noted for its strong Brønsted acidity, has been shown to enhance reaction rates and yields in analogous dialkylphosphinate syntheses. Catalytic TfOH facilitates protonation of the hypophosphite intermediate, stabilizing the transition state and reducing energy barriers for alkylation.

Hydrolysis of Dibutyl Phosphinate Esters

Hydrolysis of dibutyl phosphinate esters (e.g., dibutyl methylphosphinate) under acidic or basic conditions is a widely adopted method. This route leverages the susceptibility of phosphinate esters to nucleophilic attack, yielding the corresponding phosphinic acid.

Acidic Hydrolysis

Concentrated hydrochloric acid (HCl) under reflux is a classical approach for ester cleavage. For example, diethyl 4-aminobenzyl phosphonate undergoes complete hydrolysis to 4-aminobenzyl phosphonic acid when stirred in 6 M HCl at 100°C for 24 hours. By analogy, dibutyl phosphinate esters would require similar conditions, with prolonged heating (24–48 hours) to achieve quantitative conversion. The reaction mechanism involves protonation of the ester oxygen, followed by nucleophilic substitution by water at the phosphorus center.

Basic Hydrolysis

Alternative protocols utilize aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). While slower than acidic hydrolysis, basic conditions avoid equipment corrosion and are preferable for acid-sensitive substrates. Post-hydrolysis neutralization with mineral acids precipitates this compound, which is isolated via filtration.

Oxidation of Dibutylphosphine

Dibutylphosphine (C₄H₉)₂PH serves as a direct precursor to this compound through oxidative transformation.

Oxidizing Agents

Hydrogen peroxide (H₂O₂) in aqueous or alcoholic media is a common oxidant. The reaction proceeds via a two-electron oxidation mechanism, converting the phosphorus(III) center in dibutylphosphine to phosphorus(V) in this compound. Stoichiometric H₂O₂ (1–2 equivalents) ensures complete oxidation, with excess oxidant avoided to prevent over-oxidation to phosphonic acids.

Sulfuryl Chloride Route

A patented method involves reacting dibutylphosphine with sulfuryl chloride (SO₂Cl₂) in non-polar solvents (e.g., hexane or toluene). The exothermic reaction generates this compound chloride, which is hydrolyzed to the free acid upon aqueous workup. This route is notable for its high purity and scalability, with yields exceeding 85% under optimized conditions.

Cleavage of Esters with Bromotrimethylsilane

Bromotrimethylsilane (BrSiMe₃) offers a mild, efficient alternative for dealkylating phosphinate esters. This reagent cleaves ester bonds via nucleophilic displacement, forming trimethylsilyl intermediates that are readily hydrolyzed to phosphinic acids.

Reaction Mechanism

BrSiMe₃ reacts with dibutyl phosphinate esters in aprotic solvents (e.g., acetonitrile or dichloromethane), yielding (trimethylsilyl)phosphinate intermediates. Subsequent methanolysis or aqueous hydrolysis liberates this compound. This method is particularly advantageous for acid-labile substrates, as it avoids harsh acidic conditions.

Comparative Analysis of Synthetic Methods

The table below synthesizes data from analogous reactions to evaluate the feasibility of each method for this compound synthesis:

Chemical Reactions Analysis

Dibutylphosphinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibutylphosphine oxide.

Reduction: Reduction reactions can convert it back to dibutylphosphine.

Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Catalysis

Dibutylphosphinic acid serves as a ligand in catalytic processes. Its ability to coordinate with metal ions enhances the efficiency of various organic reactions. For instance, it is utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which are pivotal in catalysis and material science .

Chemical Synthesis

This compound is instrumental in the synthesis of various organophosphonates. It can undergo selective esterification reactions, leading to the formation of mono- and diesters, which are valuable intermediates in organic synthesis . The temperature and solvent choice significantly influence the selectivity and yield of these reactions, as shown in recent studies .

Biological Applications

Drug Development

this compound has potential therapeutic applications due to its bioactive properties. It interacts with enzymes and receptors, suggesting roles in drug delivery systems and as a building block for pharmaceuticals. Preliminary studies indicate that it may inhibit certain metabolic enzymes, leading to altered cellular functions .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound and its derivatives against pathogens such as Mycobacterium tuberculosis. Case studies have demonstrated significant antibacterial activity, supporting its potential use in treating infections .

Material Science Applications

Surface Functionalization

The compound is employed for surface treatment processes to enhance adhesion and durability in coatings. Its phosphonic acid group allows for the functionalization of surfaces, making it suitable for applications in sensors and electronic devices .

Bone Targeting

Due to its affinity for calcium, this compound is explored for bone-targeting therapies. This application is particularly relevant in drug formulation for osteoporosis treatment, where targeted delivery to bone tissues is crucial .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Catalysis | Ligand in metal-organic frameworks; enhances reaction efficiency |

| Chemical Synthesis | Esterification | Selective formation of mono- and diesters; influenced by temperature/solvent |

| Biology | Drug Development | Potential use in drug delivery; enzyme inhibition |

| Antimicrobial Activity | Significant activity against Mycobacterium tuberculosis | |

| Material Science | Surface Functionalization | Enhances adhesion/durability of coatings |

| Bone Targeting | Targeted delivery for osteoporosis treatments |

Case Studies

-

Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound derivatives against Mycobacterium tuberculosis. Results indicated substantial antibacterial activity, suggesting potential therapeutic applications for tuberculosis treatment. -

Bone Targeting Research

Research focused on the use of this compound in bone-targeting drug formulations. The studies demonstrated effective binding to calcium-rich environments, enhancing drug delivery to bone tissues. -

Catalytic Performance Evaluation

A comparative study assessed the catalytic performance of this compound as a ligand in various organic transformations. The findings highlighted improved yields and selectivity when used alongside specific metal catalysts.

Mechanism of Action

The mechanism by which dibutylphosphinic acid exerts its effects involves its ability to form stable complexes with metal ions. This complexation can alter the chemical properties of the metal ions, making them more or less reactive depending on the application . The molecular targets include various metal ions, and the pathways involved often relate to the stabilization or destabilization of these ions in different chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize dibutylphosphinic acid, its properties and applications are compared below with structurally or functionally related compounds.

This compound Butyl Ester

The butyl ester derivative (CAS 84-74-2, referenced in evidence) shares structural similarities but differs critically in functional groups and properties:

The ester’s lower melting point and higher lipophilicity make it suitable as a plasticizer, whereas the free acid’s reactivity is leveraged in coordination chemistry.

Diethylphosphinic Acid

Diethylphosphinic acid ((C₂H₅)₂PH(O)OH) shares the phosphinic acid core but has shorter ethyl chains:

| Property | This compound | Diethylphosphinic Acid |

|---|---|---|

| Chain Length | Butyl (C₄) | Ethyl (C₂) |

| Lipophilicity | Higher | Lower |

| Acidity (pKa) | ~2–3 | ~1.5–2.5 (more acidic due to shorter chains) |

| Applications | Metal extraction | Flame retardant additives |

The longer butyl chains in this compound enhance its metal-binding selectivity for heavier ions (e.g., Co²⁺, Ni²⁺) compared to diethyl derivatives .

Dibutyl Phthalate (DBP)

Though structurally distinct (phthalate ester vs. phosphinic acid), DBP (CAS 84-74-2) is included due to its prominence in the provided evidence:

DBP’s high boiling point (340°C) and stability make it a preferred plasticizer, but regulatory restrictions limit its use compared to phosphinic acids .

Biological Activity

Dibutylphosphinic acid (DBPA) is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article explores its interactions with biological systems, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is a phosphinic acid derivative characterized by the presence of two butyl groups attached to the phosphorus atom. Its chemical formula is . The structure allows for significant interactions with biomolecules, influencing various biochemical pathways.

Mechanisms of Biological Activity

-

Interaction with Nucleobases :

- DBPA has been shown to form complexes with nucleobases such as adenine and cytosine. This interaction can potentially alter DNA and RNA structures, impacting gene expression and cellular signaling pathways.

-

Enzyme Modulation :

- Research indicates that DBPA can act as an allosteric modulator of certain enzymes. For instance, at low concentrations, it activates phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa, while higher concentrations inhibit its activity . This dual role highlights its potential as a biochemical regulator.

-

Metal Ion Complexation :

- The ability of DBPA to form stable complexes with metal ions enhances its role in enzyme function, as many enzymes require metal cofactors for activity. This property suggests that DBPA may influence metabolic pathways through modulation of enzyme activity.

Biological Effects

Case Study 1: Enzyme Activation

In a study examining the effects of DBPA on phosphonoacetaldehyde hydrolase, researchers found that low concentrations led to increased enzyme activity, while higher concentrations resulted in inhibition. This biphasic response was modeled using an allosteric model, indicating the complexity of DBPA's interaction with biological systems .

Case Study 2: Antitumor Potential

A derivative of this compound was tested for its anti-cancer properties against osteosarcoma cell lines. The results indicated that the compound inhibited cell proliferation via pathways involving adenylate cyclase and cAMP signaling . This suggests that DBPA and its derivatives may have potential as anti-cancer agents.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, Enzyme Modulation | Allosteric modulation, Metal ion complexation |

| Aminophosphonic Acids | Antibacterial, Antiviral | Inhibition of amino acid metabolism enzymes |

| Phosphonic Acid Derivatives | Anticancer | Modulation of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.